
2,3,5,6-Tetrachloroaniline
Overview
Description
2,3,5,6-Tetrachloroaniline is an organic compound with the molecular formula C6H3Cl4N. It is a chlorinated derivative of aniline, characterized by the presence of four chlorine atoms attached to the benzene ring. This compound is primarily used as an intermediate in the synthesis of various agrochemicals, dyes, and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3,5,6-Tetrachloroaniline can be synthesized through several methods, including:
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Chlorination of Aniline: : Aniline is subjected to chlorination using chlorine gas in the presence of a catalyst such as ferric chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 2,3,5, and 6 positions on the benzene ring .
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Nitration and Reduction: : Another method involves the nitration of 1,2,4,5-tetrachlorobenzene to form 2,3,5,6-tetrachloronitrobenzene, followed by reduction using a reducing agent such as iron powder or tin and hydrochloric acid to yield this compound .
Industrial Production Methods
In industrial settings, the chlorination of aniline is the preferred method due to its cost-effectiveness and scalability. The process involves the continuous feeding of aniline and chlorine gas into a reactor, with ferric chloride as the catalyst. The reaction mixture is then subjected to purification steps to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2,3,5,6-Tetrachloroaniline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the benzene ring can be replaced by nucleophiles such as hydroxide ions, amines, or thiols under appropriate conditions.
Reduction: Reduction of this compound can lead to the formation of partially or fully dechlorinated aniline derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols in solvents like ethanol or water.
Oxidation: Potassium permanganate, hydrogen peroxide, or other oxidizing agents in acidic or basic media.
Reduction: Iron powder, tin and hydrochloric acid, or catalytic hydrogenation.
Major Products Formed
Nucleophilic Substitution: Substituted aniline derivatives.
Oxidation: Quinones or other oxidized products.
Reduction: Dechlorinated aniline derivatives.
Scientific Research Applications
2,3,5,6-Tetrachloroaniline has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2,3,5,6-tetrachloroaniline involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or modulator of specific enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in metabolic pathways, affecting the synthesis or degradation of key biomolecules .
Comparison with Similar Compounds
2,3,5,6-Tetrachloroaniline can be compared with other chlorinated aniline derivatives, such as:
2,4,6-Trichloroaniline: Contains three chlorine atoms and is used in the synthesis of dyes and agrochemicals.
2,3,4,5-Tetrachloroaniline: Another tetrachlorinated derivative with different substitution patterns, leading to variations in reactivity and applications.
Pentachloroaniline: Contains five chlorine atoms and is used in the production of certain pesticides.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for specific applications in various fields .
Biological Activity
2,3,5,6-Tetrachloroaniline (TCA) is a chlorinated aromatic amine that has garnered attention due to its diverse biological activities and potential environmental impacts. This article explores the compound's biological activity, including its mechanisms of action, toxicity profiles, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₆H₃Cl₄N
- Molecular Weight : 230.91 g/mol
- CAS Number : 3481-20-7
TCA is characterized by a benzene ring substituted with four chlorine atoms and an amino group. The presence of multiple chlorine substituents enhances its reactivity and biological activity, making it a subject of interest in both industrial applications and environmental studies .
Enzyme Inhibition
Research indicates that TCA acts as an inhibitor of various enzymes within biological systems. Its interaction with specific molecular targets suggests potential toxicity and mutagenic effects. For example, TCA has been shown to inhibit cytochrome P450 enzymes, which are crucial for drug metabolism and the detoxification of xenobiotics.
Toxicity and Health Risks
TCA is classified as an acute toxic substance. Exposure can lead to severe health hazards including:
- Skin Irritation : Causes skin irritation upon contact.
- Eye Irritation : Can cause serious eye irritation.
- Respiratory Issues : May lead to respiratory irritation if inhaled .
The compound's toxicity profile raises concerns about its environmental persistence and bioaccumulation potential. Studies have demonstrated that TCA can accumulate in aquatic organisms, leading to increased toxicity in higher trophic levels .
Environmental Impact Assessment
A study conducted in contaminated sites revealed that TCA was present at significant concentrations, raising alarms about its ecological impact. The research highlighted the compound's persistence in soil and water systems, indicating that it poses a long-term risk to aquatic ecosystems .
Health Risk Evaluation
In a health risk evaluation involving workers exposed to TCA during industrial processes, it was found that chronic exposure led to increased incidences of respiratory diseases and skin conditions. This underscores the importance of stringent safety measures in environments where TCA is handled .
Comparative Analysis with Similar Compounds
To better understand TCA's unique properties, a comparison with structurally similar compounds is presented below:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
2,4,6-Trichloroaniline | C₆H₄Cl₃N | Fewer chlorine substituents; different reactivity |
2,3-Dichloroaniline | C₆H₄Cl₂N | Less chlorinated; lower toxicity profile |
4-Chloroaniline | C₆H₆ClN | Only one chlorine; widely used in dye synthesis |
The presence of four chlorine atoms in TCA distinguishes it from others by enhancing its stability and persistence in environmental contexts. This structural characteristic contributes to its significant biological activity compared to less chlorinated analogs .
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 2,3,5,6-Tetrachloroaniline relevant to environmental persistence?
Answer: this compound (CAS 3481-20-7) has a molecular formula of C₆H₃Cl₄N and a molecular weight of 230.91 g/mol. Key properties include:
- Log P : 3.56 (indicating moderate hydrophobicity) .
- pKa : 16.64 (weak base, low protonation tendency in environmental matrices) .
- Water solubility : Estimated via Log D values (3.56 at pH 5.5 and 7.4), suggesting limited solubility .
- Melting point : 106–108°C, classifying it as a solid under standard conditions .
These properties influence its environmental partitioning, bioavailability, and persistence in soil and aquatic systems.
Q. What standard toxicity tests are recommended for assessing acute toxicity in soil organisms?
Answer: Standardized tests include:
- ISO 11267 and OECD 232 : Use Folsomia candida (springtails) to measure EC₅₀ (50% reduction in reproduction) over 28–35 days .
- Earthworm acute toxicity : LC₅₀ values derived from Eisenia fetida or Lumbricus rubellus exposed to contaminated LUFA 2.2 soil. For this compound, an LC₅₀ of 116 ppm was reported, with a safety factor of 5 applied for risk benchmarks .
These tests prioritize survival, reproduction, and hatching success as endpoints.
Q. How is this compound analyzed in environmental samples?
Answer:
- Chromatography : GC-MS or HPLC with UV detection, using reference standards (e.g., SPEX CertiPrep S-4924 at 1000 µg/mL in methanol) .
- Sample preparation : Solid-phase extraction (SPE) for aqueous matrices; soil samples require solvent extraction (e.g., acetonitrile) followed by cleanup .
- Validation : Quantification via calibration curves, with detection limits typically <0.1 µg/L in water and <1 µg/kg in soil .
Advanced Research Questions
Q. How do life-stage differences in soil invertebrates influence toxicity endpoints for this compound?
Answer: Life-stage sensitivity varies significantly:
- Eggs (2–5 days old) : Lower hatching success under exposure compared to juveniles or adults.
- Juveniles (2–5 days old) : Higher mortality than adults (26–28 days old) due to underdeveloped detoxification pathways .
Experimental Design :
- Use log-logistic models to calculate EC₅₀ values.
- Measure total soil concentrations via HPLC to account for bioavailability .
Q. What methodological improvements reduce variability in Critical Body Residue (CBR) measurements?
Answer: Key improvements include:
- Passive dosing : Ensures stable chemical concentrations in test media (e.g., using silicone O-rings) .
- Internal concentration normalization : Measure lipid content to express CBRs as mmol/kg lipid weight, reducing inter-species variability .
- High-resolution analytics : Use GC-QTOF-MS for precise tissue residue quantification .
Data : Median CBRs for this compound range from 2.1–16.1 mmol/kg wet weight across Lumbriculus variegatus, Hyalella azteca, and Poecilia reticulata .
Q. How do microcosm studies integrate ecosystem-level variables to assess chronic toxicity?
Answer: Mixed-flask microcosms monitor:
- pH and dissolved oxygen : Indicators of microbial and algal activity.
- Trophic interactions : Effects on protozoa, algae, and invertebrates .
Findings :
- This compound shows chronic toxicity at 0.1–1 ppm, altering ecosystem respiration and primary production .
- Compared to single-species tests, microcosms reveal narrower toxicity ranges (order of magnitude) but greater sensitivity .
Q. What contradictions exist between baseline toxicity assumptions and observed uncoupling effects?
Answer:
- Baseline toxicity : Predicted for compounds with Log Kow >3 (e.g., phenanthrene).
- Uncoupling mechanism : this compound disrupts mitochondrial proton gradients at sub-narcotic concentrations, evidenced by:
- Elevated oxygen consumption in Folsomia candida .
- Non-linear dose-response curves in CBR studies .
Implications : Risk assessments must account for specific molecular interactions beyond Log Kow predictions .
Properties
IUPAC Name |
2,3,5,6-tetrachloroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl4N/c7-2-1-3(8)5(10)6(11)4(2)9/h1H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTDHEFNWWHSXSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)Cl)N)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl4N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2022208 | |
Record name | 2,3,5,6-Tetrachloroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2022208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3481-20-7 | |
Record name | 2,3,5,6-Tetrachloroaniline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3481-20-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3,5,6-Tetrachloroaniline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003481207 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3481-20-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29028 | |
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Record name | 2,3,5,6-Tetrachloroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2022208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,5,6-tetrachloroaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.421 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2,3,5,6-TETRACHLOROANILINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48A7XFF90T | |
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Retrosynthesis Analysis
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